molecular formula C9H9NO5 B13607324 4-Methyl-3-nitromandelic acid

4-Methyl-3-nitromandelic acid

Cat. No.: B13607324
M. Wt: 211.17 g/mol
InChI Key: WCHJMKPPFCWWGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-2-(4-methyl-3-nitrophenyl)acetic acid is an organic compound characterized by the presence of a hydroxyl group, a nitro group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-(4-methyl-3-nitrophenyl)acetic acid typically involves the nitration of a methyl-substituted phenylacetic acid derivative. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(4-methyl-3-nitrophenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-2-(4-methyl-3-nitrophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-hydroxy-2-(4-methyl-3-nitrophenyl)acetic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-2-(4-methyl-3-nitrophenyl)acetic acid is unique due to the specific arrangement of functional groups on the phenyl ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

2-hydroxy-2-(4-methyl-3-nitrophenyl)acetic acid

InChI

InChI=1S/C9H9NO5/c1-5-2-3-6(8(11)9(12)13)4-7(5)10(14)15/h2-4,8,11H,1H3,(H,12,13)

InChI Key

WCHJMKPPFCWWGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(=O)O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.